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Compound of Interest

Compound Name:
5-Chloro-2-methoxyaniline

hydrochloride

CAS No.: 4274-03-7

Cat. No.: B1584564

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-
methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis.

The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and

understanding its chemical behavior. This document is intended for researchers, scientists, and

drug development professionals, offering not just raw data, but a detailed interpretation

grounded in established spectroscopic principles.

Molecular Structure and its Spectroscopic
Implications
5-Chloro-2-methoxyaniline hydrochloride is the salt form of the corresponding free base.

The protonation of the amino group to form the anilinium ion significantly influences the

electronic environment of the molecule and, consequently, its spectroscopic signatures.
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Caption: Chemical structure of 5-Chloro-2-methoxyaniline Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The protonation of the amine to an anilinium salt leads to a general downfield shift of

the aromatic proton signals due to the increased electron-withdrawing nature of the -N⁺H₃

group compared to the -NH₂ group.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Chloro-2-methoxyaniline hydrochloride is expected to show

distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The

electron-donating effect of the methoxy group and the electron-withdrawing effects of the chloro

and anilinium groups create a unique substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for 5-Chloro-2-methoxyaniline Hydrochloride
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.8 d 1H H-6

~7.2 - 7.4 dd 1H H-4

~7.0 - 7.2 d 1H H-3

~4.0 s 3H -OCH₃

Broad s 3H -N⁺H₃

Aromatic Protons (H-3, H-4, H-6): The aromatic region will display three signals

corresponding to the three protons on the benzene ring. The relative positions are influenced

by the electronic effects of the substituents. The proton ortho to the anilinium group (H-6) is

expected to be the most downfield.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is characteristic of the

methoxy group.

Anilinium Protons (-N⁺H₃): The protons on the positively charged nitrogen atom typically

appear as a broad singlet. The chemical shift can be variable and is dependent on the

solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

protonation of the amine group also influences the chemical shifts of the carbon atoms in the

aromatic ring.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-2-methoxyaniline Hydrochloride
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Chemical Shift (δ, ppm) Assignment

~150 - 155 C-2 (C-OCH₃)

~135 - 140 C-5 (C-Cl)

~130 - 135 C-1 (C-N⁺H₃)

~120 - 125 C-4

~115 - 120 C-6

~110 - 115 C-3

~55 - 60 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of an aniline hydrochloride salt is significantly different from its free base, particularly

in the N-H stretching region. The spectrum of aniline hydrochloride can be used as a reference

for understanding these differences.[1]

Table 3: Expected IR Absorption Bands for 5-Chloro-2-methoxyaniline Hydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

3000 - 2800 Strong, Broad
N⁺-H stretching vibrations of

the anilinium ion

2850 - 2830 Medium
C-H stretching of the -OCH₃

group

1600 - 1550 Medium-Strong
N-H bending vibrations and

aromatic C=C stretching

1500 - 1400 Medium-Strong Aromatic C=C stretching

1250 - 1200 Strong
Asymmetric C-O-C stretching

of the aryl-alkyl ether

1050 - 1000 Medium Symmetric C-O-C stretching

850 - 750 Strong C-Cl stretching

The most characteristic feature is the broad and strong absorption in the 3000-2800 cm⁻¹

region, which is indicative of the N⁺-H stretching vibrations of the anilinium salt. This is in

contrast to the two sharp bands typically observed for the N-H stretches of a primary amine in

the 3500-3300 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and structural elucidation. For

5-Chloro-2-methoxyaniline, which is the free base that would be analyzed in a typical GC-MS

experiment, the mass spectrum is expected to show a characteristic isotopic pattern for the

molecular ion due to the presence of chlorine.[2]

Molecular Ion Peak (M⁺): The molecular weight of 5-Chloro-2-methoxyaniline is 157.6 g/mol .

The mass spectrum will show a molecular ion peak at m/z 157 (for the ³⁵Cl isotope) and an

M+2 peak at m/z 159 (for the ³⁷Cl isotope). The relative intensity of the M+2 peak will be

approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one

chlorine atom.[2][3]
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Fragmentation Pattern: The fragmentation of substituted anilines is influenced by the

substituents on the aromatic ring.[4] For 5-Chloro-2-methoxyaniline, common fragmentation

pathways would involve the loss of a methyl radical from the methoxy group, or the loss of a

chlorine atom. PubChem's GC-MS data for the free base shows major peaks at m/z 157,

142, and 114.[5] This suggests the following fragmentation:

m/z 157: Molecular ion [M]⁺

m/z 142: Loss of a methyl radical (-CH₃) from the molecular ion, [M-15]⁺.

m/z 114: Subsequent loss of carbon monoxide (-CO) from the [M-15]⁺ fragment.

[C₇H₈ClNO]⁺
m/z = 157/159

[C₆H₅ClNO]⁺
m/z = 142/144

- •CH₃

[C₅H₅ClN]⁺
m/z = 114/116

- CO

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 5-Chloro-2-methoxyaniline.

Experimental Protocols
Accurate spectroscopic data acquisition relies on standardized experimental procedures.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-methoxyaniline
hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance

(ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and process the spectrum to obtain a

plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the free base, 5-Chloro-2-methoxyaniline, in

a volatile organic solvent (e.g., dichloromethane, methanol).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program

that allows for the separation of the analyte from any impurities.

MS Conditions: Acquire mass spectra in the range of m/z 40-400.

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the analyte to

determine the molecular ion and fragmentation pattern.
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Conclusion
The spectroscopic characterization of 5-Chloro-2-methoxyaniline hydrochloride provides a

detailed fingerprint of its molecular structure. The protonation of the amino group to form the

anilinium salt is a key feature that distinguishes its NMR and IR spectra from the corresponding

free base. The mass spectrum of the free base is characterized by the isotopic pattern of

chlorine and predictable fragmentation pathways. A thorough understanding of these

spectroscopic features is essential for quality control and for researchers working with this

important chemical intermediate.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1584564/docs#spectroscopic-profile-of-5-chloro-2-methoxyaniline-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b1584564/docs#spectroscopic-profile-of-5-chloro-2-methoxyaniline-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b1584564/docs#spectroscopic-profile-of-5-chloro-2-methoxyaniline-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b1584564/docs#spectroscopic-profile-of-5-chloro-2-methoxyaniline-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b1584564?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584564?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

